molecular formula C7H12N4O10 B8790582 Bis(dinitropropyl) formal CAS No. 5917-61-3

Bis(dinitropropyl) formal

Cat. No. B8790582
CAS RN: 5917-61-3
M. Wt: 312.19 g/mol
InChI Key: ZQXWPHXDXHONFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(dinitropropyl) formal is a useful research compound. Its molecular formula is C7H12N4O10 and its molecular weight is 312.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(dinitropropyl) formal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dinitropropyl) formal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5917-61-3

Product Name

Bis(dinitropropyl) formal

Molecular Formula

C7H12N4O10

Molecular Weight

312.19 g/mol

IUPAC Name

1-(2,2-dinitropropoxymethoxy)-2,2-dinitropropane

InChI

InChI=1S/C7H12N4O10/c1-6(8(12)13,9(14)15)3-20-5-21-4-7(2,10(16)17)11(18)19/h3-5H2,1-2H3

InChI Key

ZQXWPHXDXHONFS-UHFFFAOYSA-N

Canonical SMILES

CC(COCOCC(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 15 g (0.1 mole) of 2,2-dinitropropanol and 1.5 g (0.05 mole) of s-trioxane in 13 mL of methylene chloride at 0° C., 15 g (98%) of a concentrated sulfuric acid solution was injected with syringe pump over 2 hours. During the reaction, temperature was controlled not to exceed 5° C. After addition was completed, the reaction was stirred for further 30 minutes. Upon completion of the reaction, the reaction solution was quenched with water. The reaction mixture was extracted with 130 mL of methylene chloride, and then, the extract was successively washed with 5% sodium hydroxide aqueous solution (130 mL×4) and saturated sodium chloride aqueous solution (130 mL×2), dried over anhydrous magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure. Further evaporation under 60° C., about 10 mmHg for 5 hours gave 12.8 g of BDNPF.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Yield
87%

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